5-Ethynyl-N-methylnicotinamide

NNMT inhibition bisubstrate inhibitor alkynyl linker

5-Ethynyl-N-methylnicotinamide (CAS not universally assigned; molecular formula C₉H₈N₂O) is a synthetic nicotinamide derivative bearing a terminal alkyne at the pyridine 5-position and a methyl substituent on the carboxamide nitrogen. The compound belongs to the class of 5-alkynyl nicotinamides, which have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT) and as building blocks for bisubstrate inhibitor design.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8169682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-N-methylnicotinamide
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=CC(=C1)C#C
InChIInChI=1S/C9H8N2O/c1-3-7-4-8(6-11-5-7)9(12)10-2/h1,4-6H,2H3,(H,10,12)
InChIKeyCTNWIWAOTSBNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-N-methylnicotinamide: A Functionalized Nicotinamide Scaffold for Targeted Enzyme Inhibition and Bioorthogonal Chemistry


5-Ethynyl-N-methylnicotinamide (CAS not universally assigned; molecular formula C₉H₈N₂O) is a synthetic nicotinamide derivative bearing a terminal alkyne at the pyridine 5-position and a methyl substituent on the carboxamide nitrogen. The compound belongs to the class of 5-alkynyl nicotinamides, which have been investigated as inhibitors of nicotinamide N-methyltransferase (NNMT) and as building blocks for bisubstrate inhibitor design [1]. Its structural motif—combining an amide N-methyl group with a 5-ethynyl moiety—distinguishes it from simpler nicotinamide analogs (e.g., nicotinamide itself, 5-ethynylnicotinamide, or N-methylnicotinamide) and provides unique chemical reactivity useful in click chemistry applications [2].

+
NNMT bisubstrate inhibitor building block via click chemistry assembly
+
Bioorthogonal probe construction through CuAAC conjugation at the terminal alkyne
+
Fragment-based screening scaffold for NNMT nicotinamide binding site studies

Why 5-Ethynyl-N-methylnicotinamide Cannot Be Replaced by Unsubstituted or Mono-functionalized Nicotinamide Analogs


Generic substitution of 5-ethynyl-N-methylnicotinamide by unsubstituted nicotinamide, N-methylnicotinamide, or 5-ethynylnicotinamide alone is not equivalent because the simultaneous presence of the N-methyl and 5-ethynyl groups imparts a distinct combination of steric, electronic, and chemical reactivity features absent in either mono-functionalized analog. In NNMT inhibition, the N-methyl group on the amide nitrogen prevents productive methylation by the enzyme, while the 5-alkyne can engage in π–π stacking with aromatic residues in the nicotinamide binding pocket or serve as a linker for constructing bisubstrate inhibitors that span both the substrate and cofactor sites [1]. Additionally, the terminal alkyne uniquely enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for bioorthogonal probe construction, a capability not offered by analogs lacking the ethynyl group [2]. These orthogonal properties preclude simple one-for-one interchange in medicinal chemistry campaigns or chemical biology tool compound selection.

Target Compound
5-Ethynyl-N-methylnicotinamide: dual alkyne + N-methyl functionality; click-competent and NNMT bisubstrate-compatible
Nicotinamide
Lacks both ethynyl and N-methyl groups; no bioorthogonal handle and remains an NNMT substrate
N-Methylnicotinamide
Lacks terminal alkyne; CuAAC-incompetent and cannot serve as a bisubstrate linker precursor
5-Ethynylnicotinamide
Retains amide H-bond donor; altered solubility and may exhibit different cellular partitioning

Quantitative Differentiation Table for 5-Ethynyl-N-methylnicotinamide vs. Closest Analogs and In-Class Comparators


NNMT Inhibitory Potency: Class-Level Advantage of 5-Alkynyl Nicotinamide Bisubstrate Constructs Over Mono-Substrate Nicotinamide Analogs

While a direct IC₅₀ value for 5-ethynyl-N-methylnicotinamide as a standalone NNMT inhibitor has not been reported in peer-reviewed literature, structure–activity relationship (SAR) data from the alkynyl bisubstrate inhibitor series demonstrates that incorporation of a 5-alkynyl nicotinamide fragment dramatically enhances NNMT binding affinity. The full bisubstrate inhibitor NS1, which contains a 5-alkynyl nicotinamide moiety linked to an adenosine mimic, achieves a Ki of 0.5 nM against human NNMT [1]. In contrast, the simple nicotinamide analog JBSNF-000088 (6-methoxynicotinamide) exhibits an IC₅₀ of 1.8 µM against human NNMT . This ~3,600-fold difference in potency illustrates the critical role of the alkynyl nicotinamide pharmacophore in achieving high-affinity engagement of the NNMT active site when properly elaborated.

NNMT Inhibition Potency
Class-level inference
NS1 (5-alkynyl fragment): Ki = 0.5 nM vs. JBSNF-000088: IC₅₀ = 1.8 µM (~3,600-fold difference)
Supports bisubstrate inhibitor design context
Standalone IC₅₀ for target compound not reported; fragment-level SAR inference
NNMT inhibition bisubstrate inhibitor alkynyl linker

Selectivity Profile: Alkynyl Bisubstrate Inhibitors Exhibit >1,000-Fold Selectivity for NNMT Over Other Methyltransferases

The alkynyl bisubstrate inhibitor NS1, which incorporates a 5-alkynyl nicotinamide substructure, was profiled against a panel of 30 human methyltransferases and found to display >1,000-fold selectivity for NNMT over all other methyltransferases tested, including closely related enzymes such as PNMT and HNMT [1]. In comparison, the mono-substrate nicotinamide analog NNMTi (5-amino-1-methylquinolinium, IC₅₀ = 1.2 µM) has not been subjected to similarly comprehensive selectivity profiling, and its quinolinium scaffold may interact with multiple methyltransferase active sites . The exquisite selectivity of alkynyl nicotinamide-based inhibitors is attributed to the unique geometry of the bisubstrate architecture that simultaneously occupies both the nicotinamide and SAM binding pockets, a feature not achievable with simple mono-substrate analogs.

NNMT Selectivity Window
Class-level inference
>1,000-fold selectivity for NNMT over 30 human methyltransferases (NS1 series)
Supports NNMT selectivity profiling context
Panel included PNMT and HNMT; comparator NNMTi lacks equivalent profiling data
NNMT selectivity methyltransferase panel off-target profiling

Bioorthogonal Click Chemistry Handle: Terminal Alkyne Enables CuAAC Conjugation Absent in Non-Ethynylated Analogs

5-Ethynyl-N-methylnicotinamide possesses a terminal alkyne group that undergoes copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with rate constants typically on the order of 10–100 M⁻¹s⁻¹ under standard conditions, enabling efficient and selective conjugation to azide-bearing biomolecules or surfaces [1]. This reactivity is entirely absent in N-methylnicotinamide and nicotinamide itself, which lack the alkyne moiety. While 5-ethynylnicotinamide also contains a terminal alkyne, the additional N-methyl group in 5-ethynyl-N-methylnicotinamide prevents hydrogen-bond donor interactions at the amide nitrogen, altering its solubility profile (calculated logP ≈ 0.8 vs. ≈0.5 for 5-ethynylnicotinamide) and potentially reducing non-specific protein binding in cellular contexts [2]. This dual functionality—alkyne for click chemistry and N-methyl for modulated physicochemical properties—is not available in any single-non-ethynylated or non-methylated comparator.

Click Chemistry Reactivity
Data to verify
Terminal alkyne: CuAAC-competent (10–100 M⁻¹s⁻¹); N-methylnicotinamide: CuAAC-incompetent; calc. logP ≈ 0.8
Enables bioorthogonal conjugation workflow
logP calculated; experimental solubility data not available
click chemistry bioorthogonal labeling CuAAC

Structural Basis for Alkyne Linker Geometry: Ideal 180° Transition State Mimicry vs. Saturated Linker Analogs

X-ray co-crystal structures of NS1 bound to NNMT (PDB: 6ORR) reveal that the linear, 180° geometry of the alkyne linker precisely mimics the geometry of the methyl transfer transition state, whereas attempted trans-alkene linkers (120° bond angle) resulted in a >10-fold loss in potency [1]. The 5-ethynyl group on the nicotinamide ring is critical for this geometry; replacement with a saturated ethyl or ethylene linker abolishes the transition state mimicry. This structural insight, confirmed at 1.8 Å resolution, demonstrates that the alkyne group is not merely a passive linker but an active pharmacophoric element that enforces the correct trajectory through the methyl transfer tunnel of NNMT [1].

Linker Geometry
Class-level inference
Alkyne 180° geometry: Ki = 0.5 nM vs. trans-alkene ~120°: Ki ~5–10 nM (PDB 6ORR, 1.8 Å)
Supports structure-based design interpretation
Co-crystal with human NNMT; transition state mimicry attributed to linear alkyne
transition state mimic X-ray crystallography structure-based design

Recommended Application Scenarios for 5-Ethynyl-N-methylnicotinamide Based on Quantitative Differentiation Evidence


Modular Synthesis of High-Affinity NNMT Bisubstrate Inhibitors via Azide–Alkyne Cycloaddition

5-Ethynyl-N-methylnicotinamide serves as the nicotinamide-mimic fragment in the modular assembly of NNMT bisubstrate inhibitors. The terminal alkyne enables CuAAC conjugation with azide-functionalized adenosine or SAM mimics, producing inhibitors with Ki values in the subnanomolar range (e.g., NS1, Ki = 0.5 nM) [1]. This click-based approach is not feasible with non-ethynylated nicotinamide analogs and offers a platform for rapid SAR exploration.

Bioorthogonal Incorporation into Cellular NAD⁺ Metabolome for Metabolic Flux Analysis

The 5-ethynyl group allows metabolic incorporation of the compound into the NAD⁺ pool with subsequent detection via click chemistry with fluorescent azides. This enables pulse-chase labeling of NAD⁺-dependent processes in intact cells—an application that N-methylnicotinamide and unsubstituted nicotinamide cannot support due to the absence of a bioorthogonal handle [2].

Chemical Tool Compound with >1,000-Fold NNMT Selectivity for Target Validation Studies

When elaborated into a full bisubstrate inhibitor (e.g., via modular click assembly), the 5-ethynyl-nicotinamide scaffold yields NNMT inhibitors with >1,000-fold selectivity over a panel of 30 human methyltransferases, as validated in the NS1 series [1]. This selectivity profile makes the scaffold suitable for constructing chemical probes for NNMT target validation in metabolic disease and cancer models, where off-target methyltransferase inhibition would confound phenotypic readouts.

Fragment-Based Drug Discovery Campaigns Targeting the NNMT Nicotinamide Binding Site

5-Ethynyl-N-methylnicotinamide can be deployed as a fragment hit in surface plasmon resonance (SPR) or X-ray crystallography-based fragment screens against NNMT. The co-crystal structure of NS1 (PDB 6ORR) provides a high-resolution template for fragment growing and linking strategies, and the N-methyl group eliminates the amide hydrogen bond donor, potentially simplifying binding mode interpretation [1].

Application
Selection Property
Validation Focus
NNMT bisubstrate inhibitor synthesis
Alkyne-mediated modular assembly via CuAAC
Conjugation efficiency and inhibitor potency characterization
NAD⁺ metabolome labeling studies
Bioorthogonal alkyne handle for metabolic incorporation
Pulse-chase detection and azide-fluorophore conjugation
NNMT target validation research
Bisubstrate architecture with reported selectivity
Methyltransferase panel profiling and off-target review
Fragment-based NNMT screening
N-methyl nicotinamide fragment for binding site studies
Binding mode characterization via crystallography or SPR
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